molecular formula C12H12N4O2 B1275336 N-Cbz-pyrazole-1-carboxamidine CAS No. 152120-62-2

N-Cbz-pyrazole-1-carboxamidine

Cat. No.: B1275336
CAS No.: 152120-62-2
M. Wt: 244.25 g/mol
InChI Key: BXUMISWXFKCEIA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N-Cbz-pyrazole-1-carboxamidine, also known as benzyl N-[amino(pyrazol-1-yl)methylidene]carbamate, is a complex organic compound. It’s known that pyrazole derivatives are widely used in drug synthesis studies and form the main core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs .

Mode of Action

It’s known that it’s used as a guanidinylation reagent, particularly for electron-deficient and hindered amines . This suggests that it may interact with its targets by introducing a guanidinium group.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in methanol and chloroform , which could influence its bioavailability.

Result of Action

This compound is used in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin . This suggests that the molecular and cellular effects of the compound’s action are related to the synthesis of this alkaloid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-pyrazole-1-carboxamidine typically involves the reaction of pyrazole-1-carboxamidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the protection of the carboxamidine group by the Cbz groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-pyrazole-1-carboxamidine can undergo various chemical reactions, including:

    Substitution Reactions: The Cbz groups can be removed under acidic or basic conditions to yield the free pyrazole-1-carboxamidine.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, particularly in peptide synthesis.

Common Reagents and Conditions

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used to remove the Cbz groups.

    Coupling: Reagents such as carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) are used in coupling reactions to form peptide bonds.

Major Products Formed

    Deprotection: Removal of the Cbz groups yields pyrazole-1-carboxamidine.

    Coupling: Formation of peptide-linked pyrazole derivatives.

Scientific Research Applications

N-Cbz-pyrazole-1-carboxamidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of guanidine derivatives and peptide mimetics.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic guanidine-containing natural products.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Another protected pyrazole-1-carboxamidine with tert-butoxycarbonyl (Boc) groups instead of Cbz groups.

    1H-Pyrazole-1-carboxamidine: The unprotected form of the compound, which lacks the Cbz groups.

Uniqueness

N-Cbz-pyrazole-1-carboxamidine is unique due to its Cbz protection, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Properties

CAS No.

152120-62-2

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

benzyl (NE)-N-[amino(pyrazol-1-yl)methylidene]carbamate

InChI

InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17)

InChI Key

BXUMISWXFKCEIA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N2C=CC=N2

SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N2C=CC=N2

Pictograms

Irritant

Origin of Product

United States

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